
(Acryloxymethyl)phenethyltrimethoxysilane
説明
(Acryloxymethyl)phenethyltrimethoxysilane, also known as APTMS, is a silane coupling agent that is commonly used in scientific research applications. It is a clear, colorless liquid that is soluble in organic solvents and water. APTMS is a versatile compound that can be used in a variety of research fields, including materials science, nanotechnology, and biotechnology.
科学的研究の応用
1. Multifunctional Biomedical Materials
A study by (Cirillo et al., 2021) explored the use of acrylate hydrogel networks, which may include compounds like (Acryloxymethyl)phenethyltrimethoxysilane, in creating multifunctional materials for biomedical applications. This hybrid material exhibited good compatibility with human cells and showed the ability to modify its properties in response to external stimuli, like electric fields.
2. Membrane Technology for Gas Separation
In research on gas separation membranes, (Khan et al., 2010) utilized a derivative of polysulfone and zeolite particles, covalently linking zeolite with an acrylate-modified polymer. This technique, potentially involving this compound, resulted in improved selectivity for hydrogen/carbon dioxide separation.
3. pH-Sensitive Hydrogels for Pharmaceutical Applications
(Nesrinne & Djamel, 2017) discussed the development of poly(acrylamide-co-acrylic acid) hydrogels, which could be relevant to the use of this compound. These hydrogels demonstrated significant water uptake and sensitivity to pH, indicating potential applications in pharmaceuticals and biomaterials.
4. Biocompatible Polymers for Drug Delivery
A study on carboxymethylchitosan hydrogels containing poly(N-isopropylacrylamide) and poly(acrylic acid) by (Jankaew et al., 2015) revealed the development of “smart” hydrogels with pH- and thermo-responsive properties. These hydrogels, potentially incorporating this compound, showed promise for controlled drug release applications.
5. Nanoparticle Generation for Catalysis
Research by (Javed et al., 2018) involved the use of hydrogels for the uptake of heavy metal ions from aqueous media and their conversion to nanoparticles. This process, possibly involving this compound, led to the generation of a catalyst system with applications in environmental remediation.
特性
IUPAC Name |
[3-(2-trimethoxysilylethyl)phenyl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14-8-6-7-13(11-14)9-10-21(17-2,18-3)19-4/h5-8,11H,1,9-10,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJIYMLFFFCWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC(=CC=C1)COC(=O)C=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



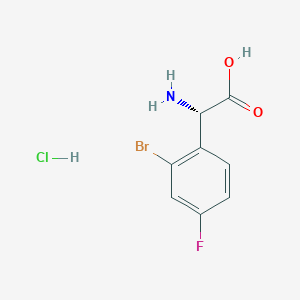
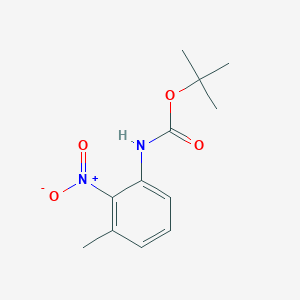
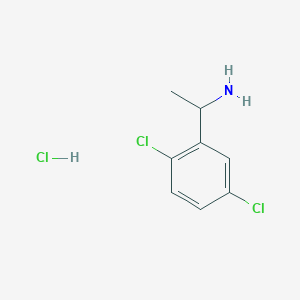
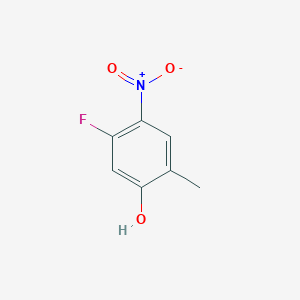
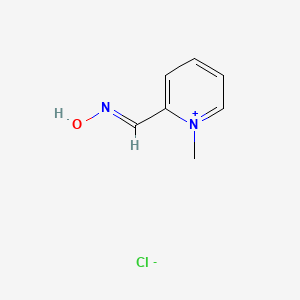

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)


![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)